2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Overview
Description
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a compound that has garnered interest due to its potential therapeutic applications. It is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .
Preparation Methods
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The final steps involve the formation of the quinazolinone ring and the acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction and conditions .
Scientific Research Applications
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a ligand in the study of alpha1-adrenergic receptors.
Biology: The compound is studied for its potential effects on various biological pathways.
Medicine: It has potential therapeutic applications in treating conditions like hypertension, cardiac arrhythmias, and neurodegenerative diseases.
Industry: The compound’s unique properties make it useful in the development of new pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are involved in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate. By binding to these receptors, the compound can modulate various physiological responses, making it a potential therapeutic agent for conditions like hypertension and cardiac arrhythmias .
Comparison with Similar Compounds
Similar compounds include trazodone, naftopidil, and urapidil, which are also alpha1-adrenergic receptor antagonists. 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is unique due to its specific binding affinity and pharmacokinetic profile. This uniqueness makes it a promising candidate for further research and development .
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(7-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-15-11-17-16(19(28)12-15)13-23-22(24-17)25-21(29)14-26-7-9-27(10-8-26)18-5-3-4-6-20(18)30-2/h3-6,13,15H,7-12,14H2,1-2H3,(H,23,24,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEPQQNJUGCROY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)NC(=O)CN3CCN(CC3)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.